molecular formula C10H18N2O B12883453 1-Cyclopentylpyrrolidine-2-carboxamide

1-Cyclopentylpyrrolidine-2-carboxamide

Cat. No.: B12883453
M. Wt: 182.26 g/mol
InChI Key: DKSYZKDPBFTXRQ-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrrolidine-2-carboxamide is a pyrrolidine derivative featuring a cyclopentyl substituent at the nitrogen atom (position 1) and a carboxamide group at the second carbon of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, enhancing binding affinity to biological targets . While direct thermodynamic or pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in pharmaceutical research, particularly as intermediates in drug discovery .

Properties

IUPAC Name

1-cyclopentylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(13)9-6-3-7-12(9)8-4-1-2-5-8/h8-9H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYZKDPBFTXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions, where a cyclopentyl halide reacts with the pyrrolidine ring in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amide-forming reagent, such as carbonyldiimidazole or acyl chlorides, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopentylpyrrolidine-2-carboxamide may involve:

    Batch or Continuous Flow Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to optimize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions, ensuring high selectivity and minimal by-products.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrrolidine ring or the cyclopentyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopentylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

1-Cyclopentylpyrrolidine-2-carboxamide

  • Structure: Cyclopentyl at N1, carboxamide at C2.
  • Molecular Formula: C₁₀H₁₈N₂O.
  • Molecular Weight: 182.26 g/mol.

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

  • Structure: Benzyl at N1, 2-benzoylphenyl carboxamide at C2.
  • Molecular Formula: C₂₅H₂₄N₂O₂.
  • Molecular Weight: 384.48 g/mol.

1-Cyclopentanecarbonylpyrrolidine-2-carboxylic Acid Structure: Cyclopentanecarbonyl at N1, carboxylic acid at C2. Molecular Formula: C₁₁H₁₇NO₃. Molecular Weight: 215.26 g/mol.

1-Cyclopropylpyrrolidin-3-amine

  • Structure: Cyclopropyl at N1, amine at C3.
  • Molecular Formula: C₇H₁₄N₂.
  • Molecular Weight: 126.20 g/mol.

Molecular Formula: C₅H₉NO₂. Molecular Weight: 115.13 g/mol.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Functional Group Substituent Size/Type Thermodynamic Stability (ΔfH°(g), kJ/mol)
1-Cyclopentylpyrrolidine-2-carboxamide 182.26 Carboxamide Cyclopentyl (bulky) Not available
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 384.48 Carboxamide Aromatic (benzyl, benzoyl) Not available
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic Acid 215.26 Carboxylic acid Cyclopentanecarbonyl Not available
2-Pyrrolidinecarboxylic Acid 115.13 Carboxylic acid None -3.6 (ΔfH°(g))

Key Observations:

  • Functional Groups : Carboxamides (target compound and benzyl derivative) exhibit reduced polarity compared to carboxylic acids (e.g., 2-Pyrrolidinecarboxylic acid), favoring passive diffusion across biological membranes .

Substituent Effects on Bioactivity

  • Cyclopentyl vs.
  • Aromatic vs. Aliphatic Substituents: Benzyl/benzoyl groups () may improve π-π stacking with aromatic residues in enzymes, whereas aliphatic groups (cyclopentyl) favor non-specific membrane interactions .

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